N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H29N3O3S2 and its molecular weight is 399.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.16503414 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Amide Ligands : This compound has been studied for its role as an amide ligand in copper-catalyzed coupling reactions. It shows potential in facilitating reactions that produce pharmaceutically important compounds (Ma et al., 2017).
Piperidine Derivatives : Research has been conducted on synthesizing and evaluating the anti-acetylcholinesterase activity of piperidine derivatives, which are closely related to the compound (Sugimoto et al., 1990).
Applications in Polymer and Material Science
Hyperbranched Polymers : The related compounds have been used in the synthesis of hyperbranched polymers, indicating potential applications in material science (Yan & Gao, 2000).
Fluorinated Polyamides : Studies involving the synthesis and characterization of novel soluble fluorinated polyamides containing pyridine and sulfone moieties show relevance to the compound's potential use in creating new materials (Liu et al., 2013).
Biological Applications
Anti-inflammatory Activity : There has been research on the anti-inflammatory activity of compounds synthesized with elements similar to the target compound, suggesting potential therapeutic applications (Rajasekaran et al., 1999).
Antagonist for κ-Opioid Receptors : A related compound has been characterized as a high-affinity antagonist selective for κ-opioid receptors, indicating potential applications in pain management and addiction therapy (Grimwood et al., 2011).
Properties
IUPAC Name |
N-(2-methyl-3-pyrrolidin-1-ylpropyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S2/c1-15(14-20-8-2-3-9-20)13-19-18(22)16-6-10-21(11-7-16)26(23,24)17-5-4-12-25-17/h4-5,12,15-16H,2-3,6-11,13-14H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXMBYFQODBJEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2)CN3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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